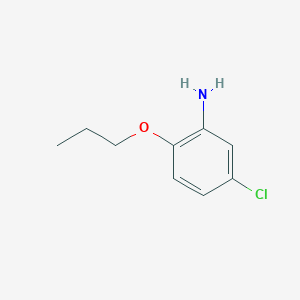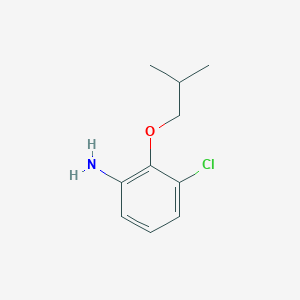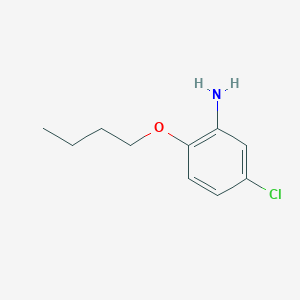
4,4-Dimethyl-1,4-azasilinane
Overview
Description
4,4-Dimethyl-1,4-azasilinane is a chemical compound with the molecular formula C6H15NSi . It is also known as this compound hydrochloride . It is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The linear formula of this compound is C6H16ClNSi . Its molecular weight is 129.28 .Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 155.2±33.0 °C and a predicted density of 0.84±0.1 g/cm3 . Its pKa is predicted to be 11.30±0.20 .Scientific Research Applications
Conformational Analysis
4,4-Dimethyl-1,4-azasilinane has been studied for its conformational properties. In one study, researchers conducted a conformational analysis of 4,4-dimethyl-1-(trifluoromethylsulfonyl)-1,4-azasilinane using variable temperature dynamic NMR spectroscopy and theoretical calculations at the DFT and MP2 levels. This study provided insights into the kinetic and thermodynamic data of the compound, revealing details about the barriers to ring inversion and conformational equilibria (Shainyan, Suslova, & Kleinpeter, 2012).
Synthesis and Structural Analysis
The synthesis of different variants of this compound and their structural analysis through NMR spectroscopy and quantum chemical calculations have been a focus of several studies. These investigations have helped in understanding the conformational behavior and the equilibrium mixture of various chair conformers of these compounds (Shainyan, Kirpichenko, & Kleinpeter, 2012).
Application in Synthesis of Silylated N-Heterocycles
Another application area of this compound is in the synthesis of silylated N-heterocycles. A study explored the reaction of dimethyl(divinyl)silane with various sulfonamides in an oxidative system, demonstrating the compound's efficiency in synthesizing diverse silylated N-heterocycles (Astakhova, Shainyan, Moskalik, & Sterkhova, 2019).
Gas Electron Diffraction and Dynamic NMR Studies
Gas electron diffraction (GED) and dynamic NMR spectroscopy have been used to study the structure and conformational properties of this compound derivatives. These studies provide important insights into the molecular geometry and conformational dynamics of these compounds (Shainyan, Kirpichenko, Shlykov, & Kleinpeter, 2012).
Safety and Hazards
Properties
IUPAC Name |
4,4-dimethyl-1,4-azasilinane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NSi/c1-8(2)5-3-7-4-6-8/h7H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWLHLUICDJBDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(CCNCC1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


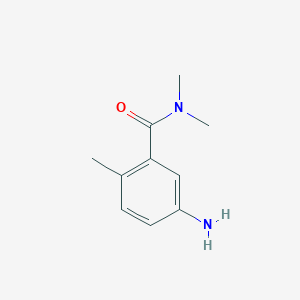




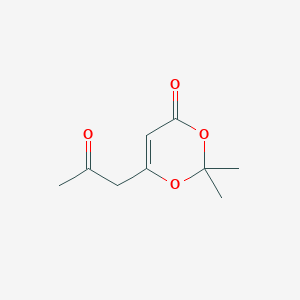
![10-Methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile](/img/structure/B3097218.png)
![tert-Butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B3097225.png)
![Butyl[(5-methylfuran-2-yl)methyl]amine](/img/structure/B3097236.png)
